![molecular formula C28H23FN3O2- B10866229 5-(3,3-diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10866229.png)
5-(3,3-diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,3-Diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[4,3-c]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 5-(3,3-diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide typically involves multiple steps, including the formation of the pyrazolo[4,3-c]pyridine core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolo[4,3-c]pyridine core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the diphenylpropyl and fluorophenyl groups through various functional group transformations.
Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
5-(3,3-Diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
5-(3,3-Diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,3-diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
When compared to other similar compounds, 5-(3,3-diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide stands out due to its unique structural features and potential applications. Similar compounds include:
- 4-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ylamine
- 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine
- N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 5-(3,3-diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide.
Properties
Molecular Formula |
C28H23FN3O2- |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
5-(3,3-diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C28H24FN3O2/c1-19-27-25(30-32(28(27)34)23-14-12-22(29)13-15-23)18-26(33)31(19)17-16-24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,18,24,33H,16-17H2,1H3/p-1 |
InChI Key |
IDLWURMHPPZWSY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(=NN(C2=O)C3=CC=C(C=C3)F)C=C(N1CCC(C4=CC=CC=C4)C5=CC=CC=C5)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10866146.png)
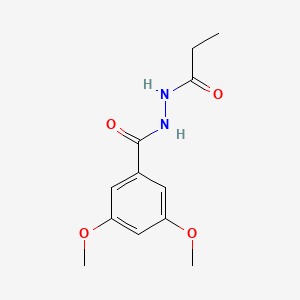
![ethyl 2-[(N,N-diethyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10866155.png)
![5-(furan-2-yl)-3-(furan-2-ylmethyl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10866162.png)
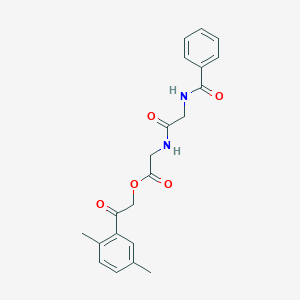
![2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetohydrazide](/img/structure/B10866174.png)
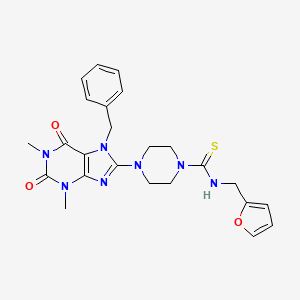
![5-bromo-N-(4-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B10866182.png)
![2-[(2-bromophenyl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B10866189.png)
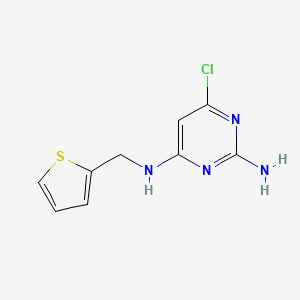
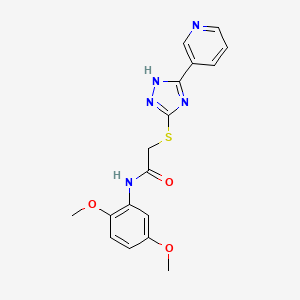
![2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B10866214.png)
![2-[(5-benzyl-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10866221.png)
![N-[[(4-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10866228.png)
